IRE1a-IN-1

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C20H19F2NO6 |

|---|---|

分子量 |

407.4 g/mol |

IUPAC名 |

2-[2-(3,3-difluoropyrrolidin-1-yl)-2-oxoethyl]-6-hydroxy-1-methyl-3-oxo-9,10-dihydro-8H-pyrano[3,2-f]chromene-5-carbaldehyde |

InChI |

InChI=1S/C20H19F2NO6/c1-10-12(7-14(25)23-5-4-20(21,22)9-23)19(27)29-17-13(8-24)16(26)18-11(15(10)17)3-2-6-28-18/h8,26H,2-7,9H2,1H3 |

InChIキー |

FCKRSFJUBQPSIN-UHFFFAOYSA-N |

正規SMILES |

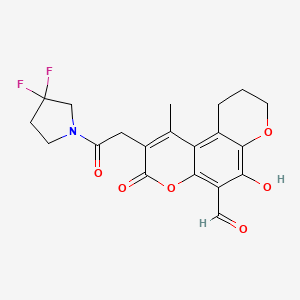

CC1=C(C(=O)OC2=C(C(=C3C(=C12)CCCO3)O)C=O)CC(=O)N4CCC(C4)(F)F |

製品の起源 |

United States |

Foundational & Exploratory

The Discovery and Synthesis of IRE1α Kinase-IN-1: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

In the landscape of cellular stress and disease, the Inositol-requiring enzyme 1α (IRE1α) has emerged as a critical transducer of the Unfolded Protein Response (UPR). As a transmembrane protein residing in the endoplasmic reticulum (ER), IRE1α possesses both a serine/threonine kinase and an endoribonuclease (RNase) domain, making it a key regulator of cellular fate under ER stress. Its dysregulation is implicated in numerous pathologies, including cancer, metabolic disorders, and neurodegenerative diseases. This has spurred the development of small-molecule modulators targeting its activity. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthesis of IRE1α Kinase-IN-1, a potent and selective allosteric inhibitor of IRE1α.

The IRE1α Signaling Pathway

Under conditions of ER stress, characterized by the accumulation of unfolded or misfolded proteins, the ER chaperone BiP (Binding immunoglobulin protein) dissociates from the luminal domain of IRE1α, leading to its dimerization or oligomerization.[1][2] This proximity allows for trans-autophosphorylation of the kinase domains, which in turn allosterically activates the RNase domain.[2] Activated IRE1α executes two primary functions:

-

Unconventional Splicing of XBP1 mRNA: The RNase domain catalyzes the excision of a 26-nucleotide intron from the mRNA of the X-box binding protein 1 (XBP1).[3] The resulting spliced mRNA is translated into a potent transcription factor, XBP1s, which upregulates genes involved in protein folding, ER-associated degradation (ERAD), and lipid biosynthesis to restore ER homeostasis.[3]

-

Regulated IRE1-Dependent Decay (RIDD): The RNase domain also degrades a subset of other mRNAs and microRNAs, which can either reduce the protein load on the ER or, under prolonged stress, contribute to apoptosis.[2]

Furthermore, the cytoplasmic domain of IRE1α can act as a scaffold, interacting with proteins like TRAF2 (TNF receptor-associated factor 2) and ASK1 (apoptosis signal-regulating kinase 1) to activate the JNK (c-Jun N-terminal kinase) signaling cascade, a pathway strongly linked to apoptosis.[4]

Discovery of IRE1α Kinase-IN-1 (Compound 31)

IRE1α Kinase-IN-1 (also known as Compound 31) was identified through inhibitor optimization of an imidazo[1,2-b]pyridazin-8-amine scaffold.[5][6] The discovery effort aimed to develop highly selective ligands for the IRE1α kinase site that could allosterically inhibit its RNase function.[5] This compound emerged as a potent and highly selective inhibitor of IRE1α, binding to a previously undescribed, inactive conformation of the kinase domain.[5][6]

The mechanism of action is distinct from many other kinase inhibitors. X-ray crystallography revealed that IRE1α Kinase-IN-1 binds to an unusual "DFG-up" conformation of the kinase, leading to significant disordering of the αC-helix.[5] This conformational state is incompatible with the back-to-back dimerization required for RNase activation, thus preventing downstream events like XBP1 splicing.[5][6] This allosteric inhibition mechanism contributes to its high selectivity across the human kinome.[5][7]

Quantitative Data Summary

IRE1α Kinase-IN-1 demonstrates potent inhibition of both the kinase and RNase functions of IRE1α in biochemical and cellular assays. Its activity is summarized in the tables below.

Table 1: Biochemical Activity of IRE1α Kinase-IN-1

| Assay Type | Target | IC50 (nM) | Notes |

| Kinase Inhibition | IRE1α (ERN1) | 77 | Highly selective over IRE1β (100-fold).[7][8] |

| RNase Inhibition | IRE1α (ERN1) | 80 | Allosteric inhibition via kinase domain binding.[7][8] |

| Autophosphorylation | Recombinant G547 IRE1α KEN domain | 160 | Measures inhibition of the initial activation step.[7] |

| Tracer Binding | Recombinant dephosphorylated G547 IRE1α KEN | 270 | Confirms binding to the ATP site.[7] |

Table 2: Cellular Activity of IRE1α Kinase-IN-1

| Assay Type | Cell Line | Inducer | IC50 (µM) |

| XBP1 Splicing (Luciferase) | HEK293 | Tunicamycin | 0.68 - 1.63 |

| XBP1 Splicing (Luciferase) | HEK293 | Thapsigargin | 0.68 - 1.63 |

| IRE1α Oligomerization (Foci) | HEK293 | Tunicamycin | 0.74 |

Experimental Protocols

The characterization of IRE1α Kinase-IN-1 involved several key assays to determine its potency and mechanism of action.

IRE1α RNase Inhibition FRET Assay

This assay measures the endoribonuclease activity of IRE1α by monitoring the cleavage of a synthetic RNA substrate.

-

Substrate Design: A 21-base pair RNA hairpin substrate derived from human XBP1 mRNA is used. It is dual-labeled with a 5'-FAM (fluorescein) fluorophore and a 3'-BHQ1 (Black Hole Quencher 1) quencher. In its intact hairpin form, the proximity of the quencher to the fluorophore results in low fluorescence (FRET).

-

Enzyme Preparation: Recombinant human IRE1α cytoplasmic domain (residues 547-977) is expressed and purified. The enzyme is pre-activated by incubation with ATP to allow for autophosphorylation.

-

Reaction: The assay is performed in a buffer containing 20 mM HEPES (pH 7.5), 150 mM NaCl, 5 mM MgCl₂, and 1 mM TCEP.

-

Procedure:

-

The inhibitor (IRE1α Kinase-IN-1) at various concentrations is pre-incubated with the activated IRE1α enzyme for 60 minutes at room temperature.

-

The FAM/BHQ1-labeled XBP1 RNA substrate is added to initiate the reaction.

-

The plate is immediately read on a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm) kinetically for 30-60 minutes.

-

-

Data Analysis: Cleavage of the RNA substrate by IRE1α separates the fluorophore from the quencher, resulting in an increase in fluorescence. The initial reaction rates are calculated, and the IC50 value is determined by plotting the percent inhibition against the inhibitor concentration.

Cellular XBP1 Splicing Assay (qPCR)

This assay quantifies the inhibition of IRE1α-mediated XBP1 mRNA splicing in a cellular context.

-

Cell Culture and Treatment: Human multiple myeloma cells (e.g., NCI-H929) are seeded in multi-well plates.

-

Procedure:

-

Cells are pre-treated with various concentrations of IRE1α Kinase-IN-1 for 1-2 hours.

-

ER stress is induced by adding an agent such as tunicamycin (e.g., 300 ng/mL) for 4-6 hours.

-

Control wells with no inhibitor and/or no inducer are included.

-

-

RNA Extraction and cDNA Synthesis: Total RNA is isolated from the cells using a commercial kit (e.g., TRIzol). The RNA concentration and purity are determined, and first-strand cDNA is synthesized using a reverse transcription kit.

-

Quantitative PCR (qPCR):

-

qPCR is performed using primers that specifically amplify the spliced form of XBP1 (XBP1s). A forward primer is designed to span the splice junction, ensuring it only binds to the spliced transcript.[8]

-

A housekeeping gene (e.g., GAPDH, RPL13A) is also amplified for normalization.[8]

-

The reaction is run on a real-time PCR system using a SYBR Green-based detection method.

-

-

Data Analysis: The relative expression of XBP1s mRNA is calculated using the ΔΔCt method, normalized to the housekeeping gene. The IC50 value is determined by plotting the percent inhibition of XBP1s expression against the inhibitor concentration.

Synthesis Pathway

The synthesis of IRE1α Kinase-IN-1 involves a multi-step sequence starting from commercially available materials. The core of the molecule is the imidazo[1,2-b]pyridazine ring system, which is constructed and subsequently functionalized through a series of coupling and substitution reactions. The general synthetic strategy for related compounds involves the initial construction of a substituted imidazo[1,2-b]pyridazine, followed by Suzuki or Buchwald-Hartwig coupling reactions to install the necessary aryl or amino groups.

A representative synthesis for the imidazo[1,2-b]pyridazine core, a key structural motif in IRE1α Kinase-IN-1, is outlined below.

Detailed Synthesis Steps (Conceptual):

-

Cyclocondensation: 3-Amino-6-chloropyridazine is reacted with a suitable α-haloketone in a solvent such as ethanol with a mild base (e.g., sodium bicarbonate) under reflux conditions. This reaction forms the core imidazo[1,2-b]pyridazine ring system.

-

Suzuki Coupling: The chloro-substituent on the pyridazine ring is then utilized as a handle for a palladium-catalyzed Suzuki cross-coupling reaction. Reacting the intermediate with an appropriate arylboronic acid or ester installs one of the key aromatic side chains of the final molecule.

-

Further Functionalization: Depending on the specific structure of the α-haloketone used in the first step, further modifications such as Buchwald-Hartwig amination or other coupling reactions are performed to append the remaining fragments and side chains, ultimately yielding IRE1α Kinase-IN-1.

This modular approach allows for the systematic exploration of structure-activity relationships by varying the nature of the α-haloketone, the boronic acid, and other coupling partners to optimize the inhibitor's properties.

References

- 1. academic.oup.com [academic.oup.com]

- 2. ophthalmology.ucsf.edu [ophthalmology.ucsf.edu]

- 3. N-[3-(2-Dimethylaminoethyl)-2-methyl-1H- indol-5-yl]-4-fluorobenzamide: a potent, selective, and orally active 5-HT(1F) receptor agonist potentially useful for migraine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bizgeniusapp.com [bizgeniusapp.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Binding to an Unusual Inactive Kinase Conformation by Highly Selective Inhibitors of Inositol-Requiring Enzyme 1α Kinase-Endoribonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. XBP1 mRNA splicing assay [bio-protocol.org]

- 8. A quantitative method for detection of spliced X-box binding protein-1 (XBP1) mRNA as a measure of endoplasmic reticulum (ER) stress - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of IRE1α-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The endoplasmic reticulum (ER) is a critical organelle responsible for protein folding and modification. Perturbations in ER homeostasis lead to the accumulation of unfolded or misfolded proteins, a condition known as ER stress. To cope with this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR). Inositol-requiring enzyme 1α (IRE1α), a key sensor and transducer of the UPR, is an ER-resident transmembrane protein with dual kinase and endoribonuclease (RNase) activities. Upon ER stress, IRE1α oligomerizes and autophosphorylates, leading to the activation of its RNase domain. This, in turn, initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, producing a potent transcription factor (XBP1s) that upregulates genes involved in restoring ER proteostasis.

Given its central role in the UPR, IRE1α has emerged as a compelling therapeutic target for a range of diseases, including cancer, metabolic disorders, and inflammatory conditions. IRE1α-IN-1 is a selective inhibitor of IRE1α that has been instrumental in elucidating the physiological and pathological roles of this enzyme. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of IRE1α-IN-1, alongside detailed experimental protocols and visualizations to facilitate further research and drug development efforts in this area.

Data Presentation: Quantitative Analysis of IRE1α Inhibitors

The following table summarizes the quantitative data for IRE1α-IN-1 and a series of related imidazopyrazine-based IRE1α inhibitors. This data is crucial for understanding the structure-activity relationships that govern the potency and selectivity of these compounds.

| Compound | IRE1α Kinase IC50 (nM) | IRE1α RNase IC50 (nM) | Cellular XBP1 Splicing IC50 (µM) | Notes |

| IRE1α-IN-1 | 77 | 80 | 0.68 - 1.63 | Highly selective for IRE1α over IRE1β (>100-fold). Inhibits IRE1α oligomerization and autophosphorylation.[1] |

| KIRA3 (1) | - | - | - | Benchmark compound for the imidazopyrazine series. |

| Analog 1a | 1,100 | >10,000 | >10 | Replacement of naphthylurea with a simple phenyl group significantly reduces activity. |

| Analog 1b | 230 | 1,500 | 1.8 | Introduction of a chlorine atom on the phenyl ring improves potency. |

| Analog 1c | 80 | 450 | 0.5 | A trifluoromethyl group on the phenyl ring further enhances activity. |

| Analog 2a | 3,400 | >10,000 | >10 | Modification at the C-3 position with a small alkyl group is not well tolerated. |

| Analog 2b | 560 | 3,200 | 4.5 | A cyclopropyl group at the C-3 position shows moderate activity. |

| Analog 2c | 120 | 800 | 0.9 | A cyclopentyl group at the C-3 position restores good potency. |

Note: Data for analogs 1a-c and 2a-c are derived from a systematic SAR study on imidazopyrazine-based IRE1α inhibitors and are presented here to illustrate SAR principles.[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to investigate the activity of IRE1α inhibitors.

IRE1α In Vitro Kinase Assay

This assay measures the ability of a compound to inhibit the kinase activity of recombinant IRE1α.

Materials:

-

Recombinant human IRE1α (cytoplasmic domain)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP

-

Myelin Basic Protein (MBP) as a substrate

-

[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)

-

Test compound (e.g., IRE1α-IN-1) dissolved in DMSO

-

96-well plates

-

Scintillation counter or luminometer

Procedure:

-

Prepare a reaction mixture containing kinase buffer, recombinant IRE1α, and MBP substrate.

-

Add serial dilutions of the test compound or DMSO (vehicle control) to the wells of a 96-well plate.

-

Add the reaction mixture to the wells.

-

Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP (or just ATP for the ADP-Glo™ assay).

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

For Radiometric Assay: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

-

For ADP-Glo™ Assay: Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's instructions, using a luminometer to detect the light signal.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

XBP1 mRNA Splicing Assay (RT-PCR)

This cellular assay determines the effect of an inhibitor on IRE1α's RNase activity by measuring the splicing of its substrate, XBP1 mRNA.

Materials:

-

Cell line (e.g., HEK293T, HeLa)

-

Cell culture medium and supplements

-

ER stress inducer (e.g., tunicamycin or thapsigargin)

-

Test compound (e.g., IRE1α-IN-1)

-

RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

-

Reverse transcriptase and associated reagents for cDNA synthesis

-

PCR primers specific for both spliced and unspliced XBP1

-

Taq polymerase and PCR buffer

-

Agarose gel and electrophoresis equipment

-

Gel imaging system

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound or DMSO for 1-2 hours.

-

Induce ER stress by adding tunicamycin (e.g., 1 µg/mL) or thapsigargin (e.g., 1 µM) and incubate for a further 4-8 hours.

-

Harvest the cells and extract total RNA using a commercial kit.

-

Synthesize cDNA from the extracted RNA using reverse transcriptase and oligo(dT) or random primers.

-

Perform PCR using primers that flank the 26-nucleotide intron in XBP1 mRNA. This allows for the amplification of both the unspliced and spliced forms in the same reaction.

-

Resolve the PCR products on a high-percentage agarose gel (e.g., 2.5-3%). The unspliced product will be larger than the spliced product.

-

Visualize the bands using a gel imaging system and quantify the band intensities to determine the ratio of spliced to unspliced XBP1.

-

Calculate the inhibition of XBP1 splicing at different compound concentrations to determine the cellular IC50.

IRE1α Oligomerization Assay in Live Cells

This microscopy-based assay visualizes the clustering of IRE1α in response to ER stress and its inhibition by a test compound.

Materials:

-

Cells stably expressing IRE1α tagged with a fluorescent protein (e.g., GFP) or a self-labeling tag (e.g., HaloTag).

-

Live-cell imaging medium.

-

ER stress inducer (e.g., tunicamycin).

-

Test compound (e.g., IRE1α-IN-1).

-

High-resolution fluorescence microscope equipped for live-cell imaging.

Procedure:

-

Plate the IRE1α-tagged cells on glass-bottom dishes suitable for microscopy.

-

Pre-treat the cells with the test compound or DMSO for 1-2 hours.

-

Induce ER stress with tunicamycin.

-

Immediately begin acquiring time-lapse images of the cells using the fluorescence microscope. IRE1α oligomerization will appear as the formation of distinct fluorescent puncta or foci.

-

Quantify the number and intensity of the foci per cell over time in both treated and untreated conditions.

-

Assess the dose-dependent effect of the inhibitor on the formation of IRE1α oligomers.

Mandatory Visualizations

IRE1α Signaling Pathway

The following diagram illustrates the central role of IRE1α in the Unfolded Protein Response and the points of intervention for inhibitors like IRE1α-IN-1.

Caption: The IRE1α signaling pathway under ER stress.

Experimental Workflow for Structure-Activity Relationship (SAR) Study

This diagram outlines the logical progression of an SAR study for developing novel inhibitors.

Caption: A typical workflow for an SAR study.

Conclusion

IRE1α-IN-1 has proven to be a valuable chemical probe for dissecting the complexities of the IRE1α signaling pathway. Understanding its structure-activity relationship is paramount for the design of next-generation IRE1α inhibitors with improved potency, selectivity, and drug-like properties. The data and protocols presented in this technical guide offer a comprehensive resource for researchers in both academia and industry. By leveraging this information, the scientific community can accelerate the development of novel therapeutics that target the IRE1α pathway for the treatment of a wide array of human diseases.

References

An In-depth Technical Guide to the Mechanism of Action of IRE1a-IN-1 on the IRE1α Kinase Domain

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unfolded Protein Response and the Central Role of IRE1α

The Endoplasmic Reticulum (ER) is a critical organelle responsible for the folding and maturation of a significant portion of the cellular proteome. A variety of physiological and pathological conditions can disrupt the ER's protein-folding capacity, leading to an accumulation of unfolded or misfolded proteins—a state known as ER stress. To counteract this, cells have evolved a sophisticated signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis by attenuating protein translation, upregulating chaperone proteins to enhance folding capacity, and promoting the degradation of misfolded proteins through ER-associated degradation (ERAD). However, under prolonged or severe ER stress, the UPR can switch from a pro-survival to a pro-apoptotic response.

The UPR is orchestrated by three main ER transmembrane sensor proteins: Inositol-requiring enzyme 1α (IRE1α), PKR-like ER kinase (PERK), and Activating Transcription Factor 6 (ATF6). IRE1α is the most evolutionarily conserved of these sensors and is a unique bifunctional enzyme, possessing both a serine/threonine kinase domain and an endoribonuclease (RNase) domain within its cytosolic portion.[1][2][3]

Upon sensing an accumulation of unfolded proteins, IRE1α undergoes dimerization and trans-autophosphorylation of its kinase domain.[1][2][3] This phosphorylation event induces a conformational change that allosterically activates its RNase domain. The activated RNase domain then initiates two key downstream signaling pathways:

-

XBP1 mRNA Splicing: IRE1α excises a 26-nucleotide intron from the mRNA of the X-box binding protein 1 (XBP1). This unconventional splicing event results in a translational frameshift, leading to the production of a potent transcription factor, XBP1s. XBP1s translocates to the nucleus and drives the expression of a wide array of genes involved in ER expansion, protein folding, and ERAD.[4][5]

-

Regulated IRE1-Dependent Decay (RIDD): The RNase activity of IRE1α can also cleave and degrade a subset of ER-localized mRNAs and microRNAs, thereby reducing the protein load entering the ER. Under severe stress, RIDD can contribute to apoptosis by degrading pro-survival transcripts.[1]

Given its central role in cell fate decisions under ER stress, IRE1α has emerged as a compelling therapeutic target for a range of diseases, including cancer, metabolic disorders, and inflammatory conditions, where dysregulated UPR signaling is implicated.

IRE1a-IN-1: A Selective Kinase-Inhibiting RNase Attenuator (KIRA)

This compound is a potent and highly selective small molecule inhibitor of the IRE1α kinase domain. It belongs to a class of compounds known as Kinase-Inhibiting RNase Attenuators (KIRAs), which allosterically inhibit the RNase activity of IRE1α by binding to the ATP-binding pocket of the kinase domain.

This compound exhibits high selectivity for IRE1α, with a 100-fold greater potency for the α isoform over the β isoform. This selectivity is crucial for targeted therapeutic intervention, as the two isoforms can have distinct physiological roles. The inhibitor effectively blocks ER stress-induced IRE1α oligomerization and autophosphorylation, which are prerequisite steps for the activation of its RNase function.

Mechanism of Action of this compound

This compound exerts its inhibitory effect by binding to the ATP-binding site within the kinase domain of IRE1α. This binding event prevents the trans-autophosphorylation that is essential for the subsequent activation of the RNase domain. By locking the kinase domain in an inactive conformation, this compound allosterically attenuates the endoribonuclease activity, thereby inhibiting both XBP1 mRNA splicing and RIDD.

The key steps in the mechanism of action are as follows:

-

Binding to the Kinase Domain: this compound competitively binds to the ATP pocket of the IRE1α kinase domain.

-

Inhibition of Autophosphorylation: This binding prevents the kinase domain from catalyzing its own phosphorylation, a critical step in the activation cascade.

-

Allosteric Inhibition of RNase Activity: The inactive conformation of the kinase domain, stabilized by the binding of this compound, prevents the allosteric activation of the C-terminal RNase domain.

-

Blockade of Downstream Signaling: As a result, both the unconventional splicing of XBP1 mRNA and the degradation of RIDD substrates are inhibited.

This mechanism effectively shuts down the IRE1α branch of the UPR, preventing the adaptive transcriptional response mediated by XBP1s and the pro-apoptotic signaling that can be initiated by RIDD.

Data Presentation: Quantitative Data for this compound

The following tables summarize the key quantitative data reported for this compound, demonstrating its potency and selectivity.

| Parameter | Value | Description |

| IC50 (IRE1α Kinase Activity) | 77 nM | Concentration of this compound required to inhibit 50% of IRE1α kinase activity in a biochemical assay. |

| IC50 (IRE1α RNase Activity) | 80 nM | Concentration of this compound required to inhibit 50% of IRE1α RNase activity, measured via cleavage of an RNA substrate. |

| IC50 (XBP1 Splicing in cells) | 0.68 - 1.63 µM | Concentration of this compound required to inhibit 50% of ER stress-induced XBP1 mRNA splicing in cellular assays. |

| IC50 (Autophosphorylation) | 160 nM | Concentration of this compound required to inhibit 50% of IRE1α autophosphorylation. |

| IC50 (Tracer Binding) | 0.27 µM | Concentration of this compound required to displace 50% of a fluorescent tracer from the ATP-binding site of IRE1α. |

| Selectivity (IRE1α vs. IRE1β) | 100-fold | This compound is 100 times more potent at inhibiting IRE1α compared to IRE1β. |

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound and other similar IRE1α inhibitors.

IRE1α Kinase Activity Assay (In Vitro)

This assay measures the ability of a compound to inhibit the kinase activity of recombinant IRE1α.

Materials:

-

Recombinant human IRE1α kinase domain

-

ATP

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide substrate)

-

32P-γ-ATP or an ADP-Glo™ Kinase Assay kit (Promega)

-

This compound or other test compounds

-

96-well plates

-

Scintillation counter or luminometer

Procedure:

-

Prepare a reaction mixture containing the IRE1α kinase domain, substrate, and kinase buffer.

-

Add serial dilutions of this compound or vehicle control (e.g., DMSO) to the wells of a 96-well plate.

-

Add the reaction mixture to the wells.

-

Initiate the kinase reaction by adding ATP (containing a tracer amount of 32P-γ-ATP if using radiography, or cold ATP for the ADP-Glo™ assay).

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction. For the radiography method, this is typically done by adding a stop solution (e.g., phosphoric acid) and spotting the mixture onto phosphocellulose paper. For the ADP-Glo™ assay, follow the manufacturer's protocol to deplete remaining ATP and convert ADP to ATP for a luciferase-based readout.

-

Quantify the kinase activity. For radiography, wash the phosphocellulose paper to remove unincorporated 32P-γ-ATP and measure the incorporated radioactivity using a scintillation counter. For the ADP-Glo™ assay, measure the luminescence using a luminometer.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

XBP1 mRNA Splicing Assay (Cell-based)

This assay measures the inhibition of IRE1α's RNase activity in a cellular context by quantifying the splicing of XBP1 mRNA.

Materials:

-

Human cell line (e.g., HEK293T, HeLa, or a relevant cancer cell line)

-

Cell culture medium and supplements

-

ER stress-inducing agent (e.g., tunicamycin or thapsigargin)

-

This compound or other test compounds

-

RNA extraction kit (e.g., RNeasy Kit, Qiagen)

-

Reverse transcriptase and reagents for cDNA synthesis

-

PCR primers flanking the 26-nucleotide intron of XBP1 mRNA

-

Taq DNA polymerase and PCR reagents

-

Agarose gel electrophoresis equipment

-

Gel documentation system

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Pre-treat the cells with serial dilutions of this compound or vehicle control for a specified time (e.g., 1-2 hours).

-

Induce ER stress by adding tunicamycin (e.g., 1-5 µg/mL) or thapsigargin (e.g., 100-300 nM) to the culture medium.

-

Incubate the cells for a further period (e.g., 4-6 hours) to allow for XBP1 mRNA splicing.

-

Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase.

-

Perform PCR using primers that flank the XBP1 intron. This will amplify both the unspliced (uXBP1) and spliced (sXBP1) forms of the XBP1 mRNA.

-

Separate the PCR products by agarose gel electrophoresis. The sXBP1 product will be 26 base pairs smaller than the uXBP1 product.

-

Visualize the bands using a gel documentation system and quantify the band intensities.

-

Calculate the percentage of XBP1 splicing as (sXBP1 / (sXBP1 + uXBP1)) * 100.

-

Determine the IC50 value for the inhibition of XBP1 splicing by plotting the percentage of splicing against the concentration of this compound.

Immunoblotting for IRE1α Phosphorylation

This assay assesses the inhibition of IRE1α autophosphorylation in cells.

Materials:

-

Cell line, culture reagents, ER stress inducer, and test compounds as in the XBP1 splicing assay.

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and electrophoresis equipment.

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose).

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-phospho-IRE1α (Ser724) and anti-total-IRE1α.

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate.

-

Chemiluminescence imaging system.

Procedure:

-

Treat cells with this compound and an ER stress inducer as described for the XBP1 splicing assay.

-

Lyse the cells in lysis buffer and determine the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE. Phosphorylated IRE1α may show a slight upward mobility shift compared to the unphosphorylated form. Phos-tag™ gels can be used to enhance the separation of phosphorylated and unphosphorylated proteins.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against phospho-IRE1α overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate and a chemiluminescence imager.

-

To normalize for total IRE1α levels, the membrane can be stripped and re-probed with an antibody against total IRE1α, or a parallel blot can be run.

-

Quantify the band intensities and express the level of phosphorylated IRE1α relative to the total IRE1α.

Cell Viability Assay (MTT or CellTiter-Glo®)

This assay determines the effect of this compound on cell viability, either alone or in combination with other agents.

Materials:

-

Cell line and culture reagents.

-

This compound or other test compounds.

-

96-well plates.

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

OR CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).

-

Microplate reader (absorbance or luminescence).

Procedure (MTT Assay):

-

Seed cells in a 96-well plate and allow them to attach.

-

Treat the cells with serial dilutions of this compound for the desired duration (e.g., 24, 48, or 72 hours).

-

Add MTT reagent to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan crystals by metabolically active cells.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Procedure (CellTiter-Glo® Assay):

-

Follow steps 1 and 2 of the MTT assay protocol.

-

Equilibrate the plate to room temperature.

-

Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a microplate luminometer.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Cellular Thermal Shift Assay (CETSA)

This assay confirms the direct binding of this compound to IRE1α in a cellular environment by measuring the thermal stabilization of the protein upon ligand binding.

Materials:

-

Cell line, culture reagents, and test compounds.

-

PBS.

-

PCR tubes or a thermal cycler.

-

Lysis buffer with protease and phosphatase inhibitors.

-

Equipment for freeze-thaw cycles (e.g., liquid nitrogen and a 37°C water bath).

-

Centrifuge.

-

SDS-PAGE and immunoblotting equipment and reagents as described above.

Procedure:

-

Treat intact cells with this compound or vehicle control for a specified time.

-

Harvest the cells, wash with PBS, and resuspend in PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples to a range of temperatures in a thermal cycler for a short period (e.g., 3 minutes).

-

Cool the samples to room temperature.

-

Lyse the cells by freeze-thaw cycles.

-

Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

-

Collect the supernatant containing the soluble protein fraction.

-

Analyze the amount of soluble IRE1α in each sample by immunoblotting, as described in section 5.3.

-

A compound that binds to and stabilizes IRE1α will result in more soluble protein remaining at higher temperatures compared to the vehicle control. This is visualized as a shift in the melting curve of the protein.

Mandatory Visualizations

IRE1α Signaling Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. The Structure, Activation and Signaling of IRE1 and Its Role in Determining Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phosphorylation at Ser724 of the ER stress sensor IRE1α governs its activation state and limits ER stress–induced hepatosteatosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antigen-derived peptides engage the ER stress sensor IRE1α to curb dendritic cell cross-presentation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rupress.org [rupress.org]

An In-depth Technical Guide to IRE1α-IN-1 Inhibition of XBP1 Splicing

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of IRE1α-IN-1, a selective inhibitor of the inositol-requiring enzyme 1α (IRE1α), and its profound impact on the splicing of X-box binding protein 1 (XBP1) mRNA. This document details the underlying signaling pathways, quantitative efficacy data, and explicit experimental protocols relevant to the study of IRE1α-IN-1.

Introduction to the IRE1α-XBP1 Pathway in the Unfolded Protein Response

The endoplasmic reticulum (ER) is a critical organelle responsible for protein folding and modification. Various physiological and pathological conditions can disrupt ER homeostasis, leading to an accumulation of unfolded or misfolded proteins, a state known as ER stress. To counteract this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore ER function by enhancing protein folding capacity and promoting the degradation of misfolded proteins.[1][2]

The IRE1α pathway is the most conserved branch of the UPR.[1][3] IRE1α is a transmembrane protein with both kinase and endoribonuclease (RNase) domains.[4][5] Under ER stress, IRE1α dimerizes and autophosphorylates, leading to the activation of its RNase domain.[3][6] This activated RNase domain excises a 26-nucleotide intron from the mRNA of XBP1 (XBP1u), a key transcription factor.[1][7] This unconventional splicing event results in a frameshift, generating the potent transcriptional activator XBP1s. XBP1s then translocates to the nucleus and upregulates a battery of genes involved in protein folding, quality control, and ER-associated degradation (ERAD), thereby mitigating ER stress.[7][8]

Given its central role in the UPR and its implications in various diseases, including cancer and metabolic disorders, the IRE1α-XBP1 axis has emerged as a significant therapeutic target.[3][9]

IRE1α-IN-1: A Selective Inhibitor of IRE1α

IRE1α-IN-1 is a small molecule inhibitor that demonstrates high selectivity for the kinase domain of IRE1α.[3] By binding to the ATP-binding site of the kinase domain, IRE1α-IN-1 allosterically inhibits the RNase activity of IRE1α, thereby preventing the splicing of XBP1 mRNA.[3][7] This targeted inhibition makes IRE1α-IN-1 a valuable tool for dissecting the physiological and pathological roles of the IRE1α-XBP1 pathway.

Mechanism of Action

IRE1α-IN-1 acts as an ATP-competitive inhibitor of the IRE1α kinase domain. Inhibition of the kinase activity prevents the trans-autophosphorylation required for the conformational changes that activate the RNase domain.[3][7] Consequently, the endoribonuclease function of IRE1α is suppressed, leading to a halt in XBP1u mRNA splicing.

Quantitative Data for IRE1α-IN-1

The potency and selectivity of IRE1α-IN-1 have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data available.

| Assay Type | Target | IC50 (nM) | Reference |

| Biochemical Assays | |||

| IRE1α Kinase Activity | Human IRE1α | 77 | [3] |

| IRE1α RNase Activity | Human IRE1α | 80 | [3] |

| Cellular Assays | |||

| XBP1 Splicing (Tunicamycin-induced) | HEK293 cells | 680 - 1630 | [3] |

| XBP1 Splicing (Thapsigargin-induced) | HEK293 cells | 680 - 1630 | [3] |

| IRE1α Oligomerization (Tunicamycin-induced) | HEK293 cells | 740 | [3] |

| ATP-site Tracer Binding | Recombinant IRE1α | 270 | [3] |

Table 1: Potency of IRE1α-IN-1 in Biochemical and Cellular Assays.

| Kinase Target | % Inhibition at 1 µM |

| Primary Target | |

| IRE1α | >90% |

| Selected Off-Targets | |

| JNK2 | >70% |

| Only 1 of 220 kinases tested showed >70% inhibition at 1 µM. |

Table 2: Kinase Selectivity Profile of IRE1α-IN-1.[7]

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| RPMI-8226 | Multiple Myeloma | 0.0825 (XBP1s) | [7] |

| KMS-11 | Multiple Myeloma | 0.0765 (RIDD) | [7] |

| NCI-H929-Luc | Multiple Myeloma | No significant effect on viability | [10] |

| Various other cancer cell lines | Various | No significant effect on viability | [1][10] |

Table 3: Efficacy of IRE1α-IN-1 in Cancer Cell Lines.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibitory effects of IRE1α-IN-1 on XBP1 splicing and cellular functions.

XBP1 mRNA Splicing Assay (RT-PCR)

This protocol is designed to qualitatively and quantitatively assess the inhibition of IRE1α-mediated XBP1 mRNA splicing by IRE1α-IN-1.

Experimental Workflow:

Materials:

-

Cell line of interest (e.g., HEK293, NCI-H929)

-

Cell culture medium and supplements

-

ER stress inducer (e.g., Tunicamycin, Thapsigargin)

-

IRE1α-IN-1

-

RNA extraction kit (e.g., TRIzol)

-

Reverse transcription kit

-

PCR primers for XBP1 (flanking the 26-nucleotide intron)

-

Taq DNA polymerase and dNTPs

-

Agarose and gel electrophoresis apparatus

-

DNA visualization agent (e.g., Ethidium Bromide)

Procedure:

-

Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere overnight.

-

Treatment: Pre-treat cells with varying concentrations of IRE1α-IN-1 for 1-2 hours.

-

ER Stress Induction: Add an ER stress inducer (e.g., 1 µg/mL Tunicamycin or 300 nM Thapsigargin) and incubate for an additional 4-6 hours.

-

RNA Isolation: Harvest cells and isolate total RNA according to the manufacturer's protocol of the RNA extraction kit.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.

-

PCR Amplification: Perform PCR using primers that flank the 26-nucleotide intron of XBP1. A typical PCR program is: 94°C for 3 min, followed by 30-35 cycles of 94°C for 30 s, 60°C for 30 s, and 72°C for 30 s, with a final extension at 72°C for 5 min.

-

Gel Electrophoresis: Resolve the PCR products on a 2.5-3% agarose gel. The unspliced XBP1 (XBP1u) and spliced XBP1 (XBP1s) will appear as distinct bands due to the 26-nucleotide difference in size.

-

Analysis: Visualize the bands under UV light and quantify the band intensities to determine the ratio of XBP1s to XBP1u.

IRE1α Kinase Activity Assay (LanthaScreen™ TR-FRET)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the ability of IRE1α-IN-1 to inhibit the kinase activity of IRE1α.

Assay Principle:

Materials:

-

Recombinant human IRE1α protein

-

LanthaScreen™ Eu-anti-tag antibody

-

Fluorescently labeled kinase tracer (ATP-competitive)

-

IRE1α-IN-1

-

Assay buffer

-

384-well microplates

-

TR-FRET compatible plate reader

Procedure:

-

Reagent Preparation: Prepare serial dilutions of IRE1α-IN-1. Prepare a mixture of IRE1α protein and Eu-anti-tag antibody in the assay buffer.

-

Assay Plate Setup: Add the IRE1α-IN-1 dilutions to the wells of a 384-well plate.

-

Kinase-Antibody Addition: Add the IRE1α/Eu-antibody mixture to each well.

-

Tracer Addition: Add the fluorescent tracer to all wells to initiate the binding reaction.

-

Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

-

Measurement: Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (for the donor and acceptor fluorophores).

-

Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the ratio against the concentration of IRE1α-IN-1 to determine the IC50 value.[11][12]

Cell Viability Assay

This assay determines the effect of IRE1α-IN-1 on the proliferation and viability of cells.

Materials:

-

Cell line of interest

-

Cell culture medium and supplements

-

IRE1α-IN-1

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based assays)

-

96-well microplates

-

Luminometer or spectrophotometer

Procedure:

-

Cell Seeding: Seed cells at an appropriate density in 96-well plates and allow them to attach overnight.

-

Treatment: Treat the cells with a range of concentrations of IRE1α-IN-1. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measurement: Measure the luminescence or absorbance using a plate reader.

-

Data Analysis: Normalize the results to the vehicle control and plot cell viability against the concentration of IRE1α-IN-1 to calculate the IC50 value.[10]

Downstream Effects and Therapeutic Implications

Inhibition of IRE1α by IRE1α-IN-1 not only blocks XBP1 splicing but also has broader implications for the UPR and cell fate. While XBP1s is generally considered a pro-survival factor, prolonged or hyperactivated IRE1α can lead to apoptosis through a process called Regulated IRE1-Dependent Decay (RIDD), where IRE1α degrades other mRNAs.[8][13]

Studies have shown that in some cancer models, particularly multiple myeloma, cells are dependent on the IRE1α-XBP1 pathway for survival due to high protein secretion loads.[7][9] However, in many other cancer cell lines, inhibition of IRE1α with selective inhibitors like IRE1α-IN-1 does not significantly impact cell viability under standard culture conditions.[1][10] This suggests that the therapeutic potential of targeting IRE1α may be context-dependent and could be more effective in combination with other therapies that induce ER stress.

Furthermore, the IRE1α pathway is implicated in the expression of other UPR-related genes such as the pro-apoptotic transcription factor CHOP and the chaperone BiP/GRP78.[14][15] The effect of IRE1α-IN-1 on these downstream targets can provide further insight into its mechanism of action and its overall impact on cellular homeostasis.

Conclusion

IRE1α-IN-1 is a potent and selective inhibitor of the IRE1α kinase domain, effectively blocking the unconventional splicing of XBP1 mRNA. This technical guide has provided a detailed overview of the IRE1α-XBP1 pathway, the mechanism of action of IRE1α-IN-1, comprehensive quantitative data, and detailed experimental protocols for its characterization. As research into the complexities of the UPR continues, IRE1α-IN-1 and similar inhibitors will remain invaluable tools for elucidating the role of IRE1α in health and disease and for the development of novel therapeutic strategies.

References

- 1. Unfolded Protein Response in Cancer: IRE1α Inhibition by Selective Kinase Ligands Does Not Impair Tumor Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. The IRE1β-mediated unfolded protein response is repressed by the chaperone AGR2 in mucin producing cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Endoplasmic reticulum stress-independent activation of unfolded protein response kinases by a small molecule ATP-mimic - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DSpace [helda.helsinki.fi]

- 7. Disruption of IRE1α through its kinase domain attenuates multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Structure, Activation and Signaling of IRE1 and Its Role in Determining Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Unfolded Proteins are Ire1-Activating Ligands that Directly Induce the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bioluminescent reporter assay for monitoring ER stress in human beta cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 12. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - JP [thermofisher.com]

- 13. researchgate.net [researchgate.net]

- 14. Induction of Endoplasmic Reticulum Stress Genes, BiP and Chop, in Genetic and Environmental Models of Retinal Degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 15. UPR proteins IRE1 and PERK switch BiP from chaperone to ER stress sensor - PMC [pmc.ncbi.nlm.nih.gov]

The Effect of IRE1α-IN-1 on Regulated IRE1-Dependent Decay (RIDD): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unfolded Protein Response and the Dual Role of IRE1α

The endoplasmic reticulum (ER) is a critical organelle responsible for the proper folding and modification of a significant portion of the cellular proteome. A variety of physiological and pathological conditions can disrupt the ER's protein-folding capacity, leading to an accumulation of unfolded or misfolded proteins—a state known as ER stress. To counteract this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis by attenuating protein translation, upregulating the expression of chaperone proteins to enhance folding capacity, and promoting the degradation of misfolded proteins through a process known as ER-associated degradation (ERAD).

A central player in the UPR is the ER-resident transmembrane protein, Inositol-requiring enzyme 1α (IRE1α). IRE1α is a bifunctional enzyme possessing both a serine/threonine kinase and an endoribonuclease (RNase) domain. Upon sensing an accumulation of unfolded proteins in the ER lumen, IRE1α dimerizes and autophosphorylates, leading to the activation of its RNase domain. This activation triggers two distinct downstream signaling pathways: the conventional splicing of X-box binding protein 1 (XBP1) mRNA and the Regulated IRE1-Dependent Decay (RIDD) of a subset of mRNAs.

The splicing of XBP1 mRNA by IRE1α generates a potent transcription factor, XBP1s, which translocates to the nucleus and drives the expression of genes involved in protein folding, quality control, and ER expansion. In contrast, RIDD involves the direct cleavage of certain mRNAs by the RNase domain of IRE1α, leading to their degradation. This process is thought to alleviate the protein folding load on the ER by reducing the influx of newly synthesized proteins. While both pathways are initiated by IRE1α activation, they can be differentially regulated, suggesting a complex control mechanism that fine-tunes the cellular response to ER stress.[1][2][3][4]

IRE1α-IN-1: A Selective Inhibitor of IRE1α

IRE1α-IN-1 is a potent and selective small molecule inhibitor of IRE1α. It targets the kinase domain of IRE1α, thereby preventing its autophosphorylation and subsequent activation of its RNase domain. This inhibition effectively blocks both XBP1 mRNA splicing and RIDD activity. Due to its high selectivity, IRE1α-IN-1 is a valuable tool for elucidating the specific roles of the IRE1α pathway in various cellular processes and disease models.

Quantitative Data on IRE1α-IN-1 Inhibition

The inhibitory potency of IRE1α-IN-1 has been characterized through various in vitro and cellular assays. The following table summarizes the key quantitative data available for this compound.

| Parameter | Value | Description | Source |

| IC₅₀ (Kinase Activity) | 77 nM | Half-maximal inhibitory concentration for IRE1α kinase activity. | MedChemExpress |

| IC₅₀ (RNase Activity) | 80 nM | Half-maximal inhibitory concentration for IRE1α RNase activity. | MedChemExpress |

| Selectivity | >100-fold | Displays over 100-fold selectivity for IRE1α over the IRE1β isoform. | MedChemExpress |

| Cellular Activity (XBP1 Splicing) | IC₅₀ = 0.68-1.63 µM | Inhibition of tunicamycin- and thapsigargin-induced XBP1 splicing in HEK293 cells. | MedChemExpress |

Note: The quantitative data presented here is derived from a commercial supplier and has not been independently verified in peer-reviewed literature for its specific effect on a broad range of RIDD substrates.

The Impact of IRE1α-IN-1 on Regulated IRE1-Dependent Decay (RIDD)

By inhibiting the RNase activity of IRE1α, IRE1α-IN-1 is expected to prevent the degradation of RIDD target mRNAs. This would lead to the stabilization and increased abundance of these transcripts even under conditions of ER stress. The precise quantitative effect of IRE1α-IN-1 on the stability of specific RIDD substrates has not been extensively documented in peer-reviewed literature. However, based on its mechanism of action, it is anticipated to rescue the expression of known RIDD targets.

Known RIDD Substrates

Several mRNAs have been identified as substrates for RIDD, including:

-

Insulin mRNA: In pancreatic β-cells, hyperactivation of IRE1α can lead to the degradation of insulin mRNA.[5]

-

BLOC1S1 (Biogenesis of Lysosomal Organelles Complex 1 Subunit 1): A component of the BLOC-1 complex involved in the biogenesis of lysosome-related organelles.[1]

-

SCARA3 (Scavenger Receptor Class A Member 3): A membrane protein with roles in cellular defense.[6]

-

PMP22 (Peripheral Myelin Protein 22): A component of compact myelin in the peripheral nervous system.[6]

-

YWHAQ (14-3-3 protein theta): A member of the 14-3-3 family of proteins that regulate signal transduction pathways.[7]

Inhibition of IRE1α with a compound like IRE1α-IN-1 would be expected to prevent the degradation of these and other RIDD target mRNAs during ER stress.

Signaling Pathways and Experimental Workflow

IRE1α Signaling Pathway and the Role of IRE1α-IN-1

The following diagram illustrates the central role of IRE1α in the UPR and the point of intervention for IRE1α-IN-1.

Proposed Experimental Workflow for Assessing the Effect of IRE1α-IN-1 on RIDD

The following diagram outlines a general workflow to quantify the effect of IRE1α-IN-1 on the stability of a specific RIDD target mRNA.

Detailed Methodologies: An Adapted Protocol for RIDD Analysis

As there is no specific, peer-reviewed published protocol for the use of IRE1α-IN-1 in a RIDD assay, the following is an adapted methodology based on established protocols for other IRE1α inhibitors, such as 4μ8c and STF-083010.[6][7]

Materials and Reagents

-

Cell Line: A cell line known to exhibit a robust UPR and RIDD activity (e.g., HEK293, MEF, or a specific disease-relevant cell line).

-

Cell Culture Medium: Appropriate medium and supplements for the chosen cell line.

-

ER Stress Inducer: Tunicamycin (Tm) or Thapsigargin (Tg).

-

IRE1α-IN-1: Dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.

-

RNA Extraction Kit: A commercial kit for total RNA isolation (e.g., RNeasy Mini Kit, Qiagen).

-

Reverse Transcription Kit: A kit for cDNA synthesis (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

-

qPCR Master Mix: A SYBR Green-based master mix for quantitative PCR (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad).

-

Primers: Validated qPCR primers for the RIDD target mRNA of interest and a stable housekeeping gene (e.g., GAPDH, ACTB).

Experimental Procedure

-

Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere and reach a desired confluency (typically 70-80%).

-

Treatment:

-

Vehicle Control: Treat cells with the vehicle (e.g., DMSO) at the same concentration as the IRE1α-IN-1 and ER stress inducer-treated groups.

-

ER Stress Induction: Treat cells with an appropriate concentration of an ER stress inducer (e.g., 1 µg/mL Tunicamycin) for a predetermined time (e.g., 4-8 hours).

-

IRE1α Inhibition: Pre-treat cells with IRE1α-IN-1 at a concentration determined by dose-response experiments (e.g., 1-10 µM) for 1-2 hours prior to the addition of the ER stress inducer. Maintain the inhibitor in the medium during the ER stress induction period.

-

-

RNA Isolation: At the end of the treatment period, wash the cells with PBS and lyse them directly in the plate using the lysis buffer from the RNA extraction kit. Isolate total RNA according to the manufacturer's protocol.

-

RNA Quantification and Quality Control: Measure the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity if necessary.

-

cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of total RNA (e.g., 1 µg) from each sample using a reverse transcription kit according to the manufacturer's instructions.

-

Quantitative PCR (qPCR):

-

Prepare qPCR reactions in triplicate for each sample and primer set using a SYBR Green-based master mix.

-

Perform qPCR using a real-time PCR detection system. The cycling conditions will depend on the polymerase and primers used. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the target RIDD gene and the housekeeping gene for each sample.

-

Calculate the relative expression of the target gene using the ΔΔCt method. Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt). Then, normalize the ΔCt of the treated samples to the ΔCt of the vehicle control group (ΔΔCt).

-

The fold change in gene expression is calculated as 2-ΔΔCt.

-

Expected Outcomes

In this experimental setup, the ER stress inducer is expected to cause a significant decrease in the mRNA levels of the RIDD target gene in the absence of the inhibitor. In the presence of IRE1α-IN-1, this degradation should be attenuated, resulting in mRNA levels that are closer to those of the vehicle control group. This would demonstrate the efficacy of IRE1α-IN-1 in preventing RIDD.

Conclusion and Future Directions

IRE1α-IN-1 is a valuable chemical probe for investigating the physiological and pathological roles of the IRE1α branch of the Unfolded Protein Response. Its ability to potently and selectively inhibit both XBP1 splicing and Regulated IRE1-Dependent Decay allows for the dissection of these two important downstream pathways. While quantitative data from peer-reviewed studies on the specific effects of IRE1α-IN-1 on a wide array of RIDD substrates is currently limited, its characterized inhibitory activity against the IRE1α RNase domain strongly supports its utility in preventing the degradation of these target mRNAs.

Future research should focus on validating the effects of IRE1α-IN-1 on a broader range of known and novel RIDD substrates in various cellular and in vivo models. Such studies will not only provide a more comprehensive understanding of the biological consequences of RIDD but also aid in the development of therapeutic strategies that target the IRE1α pathway in diseases characterized by chronic ER stress, such as cancer, neurodegenerative disorders, and metabolic diseases. The adapted experimental protocol provided in this guide offers a starting point for researchers to quantitatively assess the impact of IRE1α-IN-1 on RIDD and further explore the therapeutic potential of modulating this critical cellular stress response pathway.

References

- 1. Regulated Ire1-dependent decay of messenger RNAs in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ire1-mediated decay in mammalian cells relies on mRNA sequence, structure, and translational status - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rupress.org [rupress.org]

- 4. IRE1α Inhibitors as a Promising Therapeutic Strategy in Blood Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of IRE1α in the Degradation of Insulin mRNA in Pancreatic β-Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The IRE1β-mediated unfolded protein response is repressed by the chaperone AGR2 in mucin producing cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. IRE1α RIDD activity induced under ER stress drives neuronal death by the degradation of 14-3-3 θ mRNA in cortical neurons during glucose deprivation - PMC [pmc.ncbi.nlm.nih.gov]

Engaging the Guardian of the Endoplasmic Reticulum: A Technical Guide to IRE1α-IN-1 Target Validation in Live Cells

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the methodologies required to confirm and quantify the target engagement of IRE1α-IN-1, a representative inhibitor of the Inositol-Requiring Enzyme 1α (IRE1α), within a cellular context. As the most conserved sensor of the Unfolded Protein Response (UPR), IRE1α represents a critical node in cellular stress signaling and a promising therapeutic target for a multitude of diseases, including cancer and inflammatory conditions.[1] This document details the core experimental protocols, data presentation strategies, and visual representations of key biological and experimental processes to facilitate the robust characterization of novel IRE1α inhibitors.

The IRE1α Signaling Pathway: A Central Hub in the Unfolded Protein Response

Under conditions of endoplasmic reticulum (ER) stress, characterized by the accumulation of unfolded or misfolded proteins, IRE1α is activated through a process of dimerization and trans-autophosphorylation.[2] This activation unleashes its dual enzymatic functions: a serine/threonine kinase activity and an endoribonuclease (RNase) activity. The most well-characterized downstream event is the unconventional splicing of the X-box binding protein 1 (XBP1) mRNA. This splicing event removes a 26-nucleotide intron, leading to a frameshift and the translation of the active transcription factor XBP1s. XBP1s then translocates to the nucleus to upregulate genes involved in protein folding, quality control, and ER-associated degradation (ERAD), thereby helping to restore ER homeostasis.[2][3][4]

Beyond XBP1 splicing, the RNase activity of IRE1α also mediates the degradation of a subset of mRNAs and microRNAs through a process known as Regulated IRE1-Dependent Decay (RIDD).[4] Under prolonged or severe ER stress, IRE1α signaling can switch from a pro-survival to a pro-apoptotic response, in part through the activation of the JNK pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Somatic mutations in IRE1α regulate keratinocyte migration and survival by differentially activating Rho GTPases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a Compound That Inhibits IRE1α S-Nitrosylation and Preserves the Endoplasmic Reticulum Stress Response under Nitrosative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Cellular Thermal Shift Assay (CETSA) for IRE1α-IN-1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Cellular Thermal Shift Assay (CETSA) as applied to the study of the interaction between the inhibitor IRE1a-IN-1 and its target, Inositol-requiring enzyme 1 alpha (IRE1α). This document outlines the theoretical basis of CETSA, detailed experimental protocols, and data interpretation, alongside visualizations of the relevant biological pathways and experimental workflows.

Introduction to CETSA and IRE1α

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to assess the engagement of a ligand, such as a small molecule inhibitor, with its target protein within the complex environment of a cell. The principle of CETSA is based on the ligand-induced stabilization of the target protein against thermal denaturation. When a protein is heated, it unfolds and aggregates. However, the binding of a ligand can increase the thermal stability of the protein, resulting in a higher melting temperature. This thermal shift is a direct indicator of target engagement.

IRE1α is a key transmembrane protein in the endoplasmic reticulum (ER) that functions as a primary sensor and transducer of the Unfolded Protein Response (UPR). Under ER stress, IRE1α dimerizes and autophosphorylates, activating its endoribonuclease (RNase) domain. This initiates a signaling cascade to restore ER homeostasis or, in cases of prolonged stress, trigger apoptosis. Given its critical role in various diseases, including cancer and metabolic disorders, IRE1α is a significant therapeutic target. This compound is a specific inhibitor of IRE1α, and confirming its direct binding to IRE1α in a cellular context is crucial for its development as a therapeutic agent.

Quantitative Data Summary

While specific CETSA data for this compound is not extensively available in public literature, the following table illustrates the typical quantitative data generated from CETSA experiments for IRE1α inhibitors. This data is representative and serves to exemplify the expected outcomes of a CETSA study.

| Compound | Target | Cell Line | Assay Type | ΔTagg (°C) | Cellular EC50 (µM) | Reference |

| This compound (Hypothetical) | IRE1α | HEK293 | Melt Curve | +2.5 | - | Hypothetical Data |

| This compound (Hypothetical) | IRE1α | HEK293 | Isothermal Dose Response | - | 1.2 | Hypothetical Data |

| KIRA6 | IRE1α | INS-1 | - | Not Reported | - | [1] |

| APY29 | IRE1α | - | In vitro | Not Reported | - | [1] |

Note: The data for this compound is hypothetical and for illustrative purposes only.

Experimental Protocols

The following are detailed protocols for performing CETSA to evaluate the target engagement of this compound with IRE1α. These protocols are based on established CETSA methodologies.

Protocol 1: CETSA Melt Curve

This experiment aims to determine the change in the melting temperature (Tagg) of IRE1α upon binding of this compound.

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., HEK293, HeLa, or a cancer cell line with high IRE1α expression) to 70-80% confluency.

-

Treat the cells with either this compound at a fixed concentration (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours at 37°C.

-

-

Cell Harvesting and Lysis:

-

Harvest the cells by scraping and wash twice with ice-cold PBS.

-

Resuspend the cell pellet in PBS containing protease and phosphatase inhibitors.

-

Divide the cell suspension into aliquots for each temperature point.

-

-

Heat Treatment:

-

Heat the cell aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler.

-

Include a non-heated control (room temperature).

-

Immediately cool the samples on ice after heating.

-

-

Protein Extraction:

-

Lyse the cells by three cycles of freeze-thaw (liquid nitrogen followed by a 37°C water bath).

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

-

Carefully collect the supernatant containing the soluble protein fraction.

-

-

Protein Analysis:

-

Determine the protein concentration of the soluble fraction using a BCA assay.

-

Normalize the protein concentrations for all samples.

-

Analyze the samples by SDS-PAGE and Western blotting using a specific primary antibody for IRE1α. A loading control (e.g., GAPDH or β-actin) should also be probed.

-

-

Data Analysis:

-

Quantify the band intensities for IRE1α at each temperature for both the vehicle and this compound treated samples.

-

Plot the normalized band intensities against the temperature to generate melting curves.

-

Determine the Tagg for each condition. The difference in Tagg (ΔTagg) between the treated and vehicle samples indicates the thermal stabilization induced by the inhibitor.

-

Protocol 2: Isothermal Dose-Response CETSA

This experiment aims to determine the cellular potency (EC50) of this compound in stabilizing IRE1α at a fixed temperature.

-

Cell Culture and Treatment:

-

Culture cells as described in Protocol 1.

-

Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) and a vehicle control for 1-2 hours at 37°C.

-

-

Cell Harvesting and Heat Treatment:

-

Harvest the cells as described in Protocol 1.

-

Heat all samples at a single, predetermined temperature (e.g., a temperature that causes significant but not complete denaturation of IRE1α in the vehicle-treated sample, determined from the melt curve experiment) for 3 minutes.

-

Include a non-heated control for each concentration.

-

-

Protein Extraction and Analysis:

-

Follow the same steps for protein extraction and analysis as described in Protocol 1.

-

-

Data Analysis:

-

Quantify the band intensities for IRE1α for each concentration of this compound.

-

Plot the normalized band intensities against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the cellular EC50 value.

-

Mandatory Visualizations

IRE1α Signaling Pathway

Caption: The IRE1α signaling pathway under ER stress.

CETSA Experimental Workflow

Caption: General workflow for the Cellular Thermal Shift Assay.

References

An In-depth Technical Guide on the Role of IRE1α Inhibition in Apoptosis

Audience: Researchers, scientists, and drug development professionals.

This guide explores the multifaceted role of Inositol-requiring enzyme 1α (IRE1α) in the cellular stress response and its targeted inhibition as a therapeutic strategy to induce apoptosis, particularly in the context of cancer.

Under conditions of endoplasmic reticulum (ER) stress, caused by an accumulation of unfolded or misfolded proteins, the unfolded protein response (UPR) is activated to restore homeostasis. IRE1α is a key sensor and transducer of the UPR. It possesses both kinase and endoribonuclease (RNase) activity. Upon activation, IRE1α initiates two main signaling branches: the splicing of X-box binding protein 1 (XBP1) mRNA to its active form (XBP1s), which generally promotes cell survival and adaptation, and the regulated IRE1-dependent decay (RIDD) of other mRNAs, which can have both pro-survival and pro-apoptotic consequences.[1][2][3][4]

Prolonged or severe ER stress, however, can shift the UPR from a pro-survival to a pro-apoptotic response. In this context, IRE1α can trigger apoptosis through several mechanisms, including the activation of the pro-apoptotic c-Jun N-terminal kinase (JNK) pathway via its interaction with TNF receptor-associated factor 2 (TRAF2) and apoptosis signal-regulating kinase 1 (ASK1).[1][5][6][7] Furthermore, hyperactivation of RIDD can lead to the degradation of essential pro-survival mRNAs and microRNAs that suppress apoptosis, thereby promoting cell death.[3][5]

Given its critical role in cell fate decisions, IRE1α has emerged as a promising therapeutic target. Small molecule inhibitors targeting either the kinase or RNase activity of IRE1α are being investigated for their potential to modulate the UPR and induce apoptosis in diseases characterized by chronic ER stress, such as cancer.[2][8] This guide will focus on the role of IRE1α inhibition in promoting apoptosis.

Quantitative Data on IRE1α Inhibition and Apoptosis

The following tables summarize quantitative data from studies investigating the effects of various IRE1α inhibitors on apoptosis in different cancer cell lines. While specific data for "IRE1α-IN-1" is limited in the public domain, the data for other well-characterized IRE1α inhibitors serve to illustrate the general effects of targeting this pathway.

Table 1: Effect of IRE1α Inhibitors on Apoptosis in Acute Myeloid Leukemia (AML) Cells

| Cell Line | Inhibitor (Concentration) | Duration of Treatment | Apoptotic Cells (%) (Annexin V+/PI+) | Reference |

| NB4 | HNA (25µM) | 24h | Increased vs. Control | [8] |

| NB4 | HNA (50µM) | 24h | Further Increased vs. 25µM | [8] |

| HL-60 | HNA (25µM) | 24h | Increased vs. Control | [8] |

| HL-60 | HNA (50µM) | 24h | Further Increased vs. 25µM | [8] |

| U937 | HNA (25µM) | 24h | Increased vs. Control | [8] |

| U937 | HNA (50µM) | 24h | Further Increased vs. 25µM | [8] |

| AML Patient Sample #9 | HNA (25µM) | 24h | Increased vs. Control | [8] |

| AML Patient Sample #9 | HNA (50µM) | 24h | Further Increased vs. 25µM | [8] |

Table 2: Effect of IRE1α Inhibitors on Cell Cycle Distribution in AML Cells

| Cell Line | Inhibitor (Concentration) | Duration of Treatment | % Cells in G1 Phase | Reference |

| NB4 | HNA (25µM) | 24h | Increased vs. Control | [8] |

| NB4 | HNA (50µM) | 24h | Further Increased vs. 25µM | [8] |

| HL-60 | HNA (25µM) | 24h | Increased vs. Control | [8] |

| HL-60 | HNA (50µM) | 24h | Further Increased vs. 25µM | [8] |

| U937 | HNA (25µM) | 24h | Increased vs. Control | [8] |

| U937 | HNA (50µM) | 24h | Further Increased vs. 25µM | [8] |

| AML Patient Sample #9 | HNA (25µM) | 24h | Increased vs. Control | [8] |

| AML Patient Sample #9 | HNA (50µM) | 24h | Further Increased vs. 25µM | [8] |

Table 3: Effect of IRE1α Inhibitors on Apoptotic and Cell Cycle Regulatory Proteins in NB4 AML Cells

| Protein | Inhibitor (Concentration) | Duration of Treatment | Change in Expression Level | Reference |

| Cleaved PARP | HNA (25µM, 50µM) | 24h, 48h | Increased | [8] |

| Cleaved Caspase-3 | HNA (25µM, 50µM) | 24h, 48h | Increased | [8] |

| Bcl-2 | HNA (25µM) | 48h | Down-regulated | [8] |

| Bcl-xl | HNA (25µM) | 48h | Down-regulated | [8] |

| Bim | HNA (25µM) | 48h | Up-regulated | [8] |

| p21 cip1 | HNA (25µM) | 48h | Increased | [8] |

| p27 kip1 | HNA (25µM) | 48h | Increased | [8] |

| Cyclin D1 | HNA (25µM) | 48h | Decreased | [8] |

| CHOP | HNA (25µM) | 48h | Increased | [8] |

Experimental Protocols

Below are detailed methodologies for key experiments cited in the context of investigating the role of IRE1α inhibition in apoptosis.

1. Cell Viability Assay (MTT Assay)

-

Objective: To assess the effect of IRE1α inhibitors on cell proliferation and viability.

-

Methodology:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the IRE1α inhibitor or vehicle control for the desired time points (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control.

-

2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with an IRE1α inhibitor.

-

Methodology:

-

Treat cells with the IRE1α inhibitor or vehicle control for the specified duration.

-

Harvest the cells by trypsinization and wash them twice with cold PBS.

-

Resuspend the cells in 1X Annexin-binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin-binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.

-

3. Western Blot Analysis

-

Objective: To detect changes in the expression levels of key apoptosis-related proteins.

-

Methodology:

-

Treat cells with the IRE1α inhibitor or vehicle control.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., cleaved Caspase-3, PARP, Bcl-2 family members) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. β-actin or GAPDH is typically used as a loading control.

-

4. Real-Time Quantitative PCR (RT-qPCR)

-

Objective: To measure the mRNA levels of genes involved in the UPR and apoptosis.

-

Methodology:

-

Treat cells with the IRE1α inhibitor or vehicle control.

-

Extract total RNA using a suitable kit (e.g., TRIzol reagent).

-